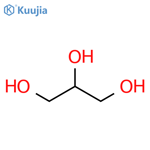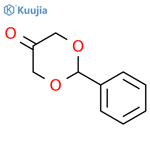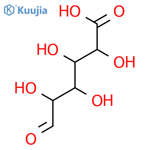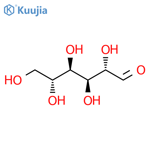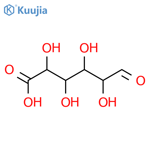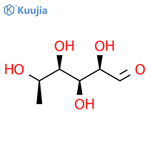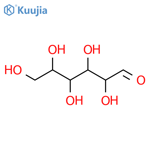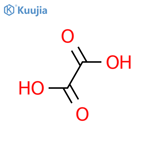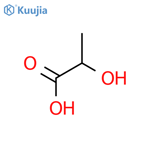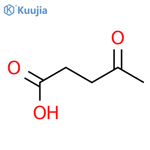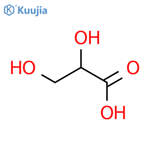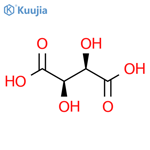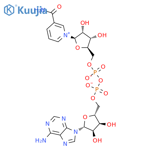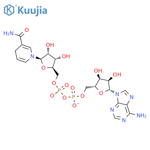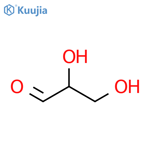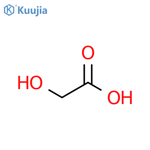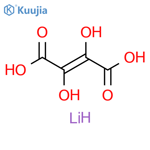- Photocatalytic production of 1,3-dihydroxyacetone, Germany, , ,
Cas no 96-26-4 (Dihydroxyacetone)
Dihydroxyacetone (DHA) ist ein farbloser, kristalliner Zucker (C₃H₆O₃), der als wichtiger Wirkstoff in selbstbräunenden Kosmetika eingesetzt wird. Chemisch gesehen handelt es sich um ein Keton mit zwei Hydroxygruppen, das durch Glykolyse aus Glycerin gewonnen wird. Sein Hauptvorteil liegt in der sicheren Reaktion mit Aminosäuren der Hautoberfläche (Maillard-Reaktion), wodurch eine natürliche Bräunung ohne UV-Exposition entsteht. DHA ist stabil, wasserlöslich und biologisch abbaubar, mit hoher Reinheit (>99%) für dermatologische Verträglichkeit. Es eignet sich für pH-sensitive Formulierungen (pH 4–6) und zeigt keine systemische Toxizität, was es zu einer bevorzugten Alternative zu herkömmlichen Bräunungsmethoden macht.
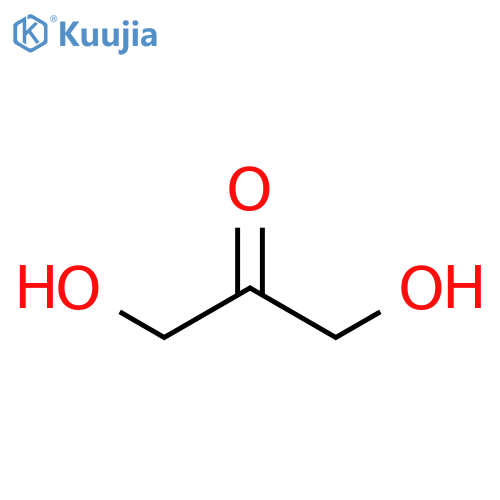
Dihydroxyacetone structure
Produktname:Dihydroxyacetone
Dihydroxyacetone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,3-Dihydroxyacetone
- Dihydroxyacetone
- 1,3-dihydroxypropan-2-one
- DIHYDROXYACETONE EXTRA PURE FOR COSMETIC PURPOSES
- 1,3-Dihydroxy-2-propanone
- DHA
- Glycerone
- NSC 24343
- Chromelin
- Viticolor
- Triulose
- Soleal
- Oxatone
- Dihyxal
- Oxantin
- Otan
- 2-Propanone, 1,3-dihydroxy-
- 1,3-Dihydroxypropanone
- 1,3-Dihydroxydimethyl ketone
- Ketochromin
- Bis(hydroxymethyl) ketone
- dihydroxy-acetone
- 2-Propanone, 1,3-dihydroxy
- Dihydroxyacetone [USP]
- O10DDW6JOO
- RXKJFZQQPQGTFL-UHFFFAOYSA-N
- Vitad
- 1,3-Dihydroxy-2-propanone (ACI)
- 2-Oxopropane-1,3-diol
- MeSH ID: D004098
- α,α′-Dihydroxyacetone
- S12381
- HY-Y0335
- DIHYDROXYACETONE [INCI]
- J-503909
- DIHYDROXYACETONE [USP MONOGRAPH]
- DIHYDROXYACETONE [MI]
- 4-01-00-04119 (Beilstein Handbook Reference)
- Dihydroxyacetone (USP)
- DIHYDROXYACETONE [USP-RS]
- CHEMBL1229937
- DIHYDROXY ACETONE
- EC 202-494-5
- DIHYDROXYACETONE (USP-RS)
- NS00004299
- 1,3 Dihydroxy 2 Propanone
- 1.3-dihydroxyacetone
- Dihydroxypropanone
- AKOS005259385
- 96-26-4
- DTXCID405072
- EN300-121747
- Chromelin (TN)
- F0001-2767
- AI3-24477
- MFCD00004670
- Protosol
- Aliphatic ketone
- alpha,alpha'-dihydroxyacetone
- DB01775
- UNII-O10DDW6JOO
- D07841
- EINECS 202-494-5
- 2-Propanone,3-dihydroxy-
- 1,3-propanediol-2-one
- CS-W019614
- CHEBI:16016
- BRN 1740268
- Z1255442144
- FT-0649652
- DIHYDROXYACETONE (MART.)
- Q409618
- NSC-24343
- 1,3-dihydroxy-acetone
- NSC24343
- GS-3764
- bmse000144
- DIHYDROXYACETONE [FHFI]
- FEMA NO. 4033
- C00184
- 1, 3-dihydroxypropan-2-one
- Vitadye
- SB83769
- HSDB 7513
- A845572
- DIHYDROXYACETONE [WHO-DD]
- 1,3-Dihydroxyaceton
- DTXSID0025072
- DIHYDROXYACETONE (USP MONOGRAPH)
- 08CB5E10-C843-45EE-8556-4313C8E0BEA2
- Q-101302
- DIHYDROXYACETONE [VANDF]
- SY038299
- 1,3-Dihydroxyacetone (DHA)
- a,a'-Dihydroxyacetone
- D5818
- DIHYDROXYACETONE [HSDB]
- CCRIS 4899
- 1,3-dihyroxy-acetone
- DIHYDROXYACETONE [MART.]
- InChI=1/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H
- DA-69392
- BRD-K18637542-001-01-7
-
- MDL: MFCD00004670
- Inchi: 1S/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H2
- InChI-Schlüssel: RXKJFZQQPQGTFL-UHFFFAOYSA-N
- Lächelt: O=C(CO)CO
- BRN: 1740268
Berechnete Eigenschaften
- Genaue Masse: 90.03170
- Monoisotopenmasse: 90.031694
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 6
- Anzahl drehbarer Bindungen: 2
- Komplexität: 44
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topologische Polaroberfläche: 57.5
- Oberflächenladung: 0
- Tautomerzahl: 3
Experimentelle Eigenschaften
- Farbe/Form: Weiße pudrige Kristalle mit süßem Geschmack
- Dichte: 1.1385 (rough estimate)
- Schmelzpunkt: 75-80 ºC
- Siedepunkt: 213.7°C at 760 mmHg
- Flammpunkt: 97.3°C
- Brechungsindex: 1.4540 (estimate)
- Wasserteilungskoeffizient: >250 g/L (20 ºC)
- Stabilität/Haltbarkeit: Stable. Combustible. Hygroscopic.
- PSA: 57.53000
- LogP: -1.45990
- FEMA: 4033
- Löslichkeit: Löslich in Wasser, Ethanol, Ether, Aceton und anderen organischen Lösungsmitteln
Dihydroxyacetone Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H332-H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:1
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S24/25
-
Identifizierung gefährlicher Stoffe:

- Lagerzustand:Sealed in dry,2-8°C
Dihydroxyacetone Zolldaten
- HS-CODE:2914400090
- Zolldaten:
China Zollkodex:
2914400090Übersicht:
2914400090 Andere Ketonalkohole und Ketonaldehyde.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:5.5%.Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenVerwendung in Aceton deklarierte Verpackung
Zusammenfassung:
2914400090 andere Ketonalkohole und Ketonaldehyde. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%
Dihydroxyacetone Preismehr >>
| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065272-25g |
1,3-Dihydroxyacetone |
96-26-4 | 97% | 25g |
¥39 | 2023-02-17 | |
| Enamine | EN300-121747-1.0g |
1,3-dihydroxypropan-2-one |
96-26-4 | 95% | 1.0g |
$24.0 | 2023-07-10 | |
| Enamine | EN300-121747-2.5g |
1,3-dihydroxypropan-2-one |
96-26-4 | 95% | 2.5g |
$25.0 | 2023-07-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5818-25G |
1,3-Dihydroxyacetone |
96-26-4 | >97.0%(GC) | 25g |
¥495.00 | 2024-04-15 | |
| MedChemExpress | HY-Y0335-10mM*1mLinDMSO |
1,3-Dihydroxyacetone |
96-26-4 | ≥97.0% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DP297-5g |
Dihydroxyacetone |
96-26-4 | 99% | 5g |
¥63.0 | 2023-09-01 | |
| Life Chemicals | F0001-2767-2.5g |
1,3-dihydroxypropan-2-one |
96-26-4 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
| MedChemExpress | HY-Y0335-500mg |
1,3-Dihydroxyacetone |
96-26-4 | ≥97.0% | 500mg |
¥500 | 2024-07-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5818-5G |
1,3-Dihydroxyacetone |
96-26-4 | 97.0%(GC) | 5G |
¥200.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5818-25G |
1,3-Dihydroxyacetone |
96-26-4 | 97.0%(GC) | 25G |
¥495.0 | 2022-06-10 |
Dihydroxyacetone Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Aluminum trichloride hexahydrate Solvents: Acetonitrile ; 30 min, rt
1.2 Solvents: Acetonitrile ; 18 h, 80 °C
1.2 Solvents: Acetonitrile ; 18 h, 80 °C
Referenz
- An Efficient Chemical Conversion of Glycerol to Dihydroxyacetone, ChemistrySelect, 2018, 3(41), 11569-11572
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Formolase (synthetic Pseudomonas fluorescens strain biovar-I) Solvents: Tetrahydrofuran , Water ; 48 h, pH 7, 30 °C
Referenz
- Enantioselective Reductive Oligomerization of Carbon Dioxide into L-Erythrulose via a Chemoenzymatic Catalysis, Journal of the American Chemical Society, 2021, 143(39), 16274-16283
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Method for synthesizing 1,3-dihydroxyacetone by indirect oxidation of glycerol, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Quinone Catalysts: Palladium(2+), bis[μ-(acetato-κO:κO′)]bis(2,9-dimethyl-1,10-phenanthroline-κN1,κ… Solvents: Acetonitrile , Water ; 4 h, 23 °C
Referenz
- Selective Catalytic Oxidation of Glycerol to Dihydroxyacetone, Angewandte Chemie, 2010, 49(49), 9456-9459
Herstellungsverfahren 7
Reaktionsbedingungen
1.1C:H2SO4, S:H2O, 1 h, 100°C
Referenz
- Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst, Catalysts, 2023, 13(2), 349
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 40 °C
Referenz
- The indirect conversion of glycerol into 1,3-dihydroxyacetone over magnetic polystyrene nanosphere immobilized TEMPO catalyst, Chemical Engineering Journal (Amsterdam, 2013, 229, 234-238
Herstellungsverfahren 9
Herstellungsverfahren 10
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Disodium phosphate Catalysts: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide Solvents: Water
Referenz
- Preparation of 1,3-dihydroxyacetone, Japan, , ,
Herstellungsverfahren 12
Herstellungsverfahren 13
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Amberlyst 15 ; 10 min, 30 °C
Referenz
- A novel reactive distillation approach for producing 1,3-dihydroxyacetone from glycerol, AIChE Annual Meeting, 2011, 641,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: 5-Thiazoleethanol, 4-methyl-, hydrochloride (1:1) , Sodium chloride , Polystyrene
Referenz
- Preparation of 1,3-dihydroxyacetone from formaldehyde, Japan, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 40 °C
Referenz
- Novel Process for 1,3-Dihydroxyacetone Production from Glycerol. 1. Technological Feasibility Study and Process Design, Industrial & Engineering Chemistry Research, 2012, 51(9), 3715-3721
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Chloroauric acid , Chloroplatinic acid Solvents: Water ; 2.5 h, pH 12, 60 °C
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
Referenz
- Method for selective production dihydroxyacetone from glycerol as well as production a metal catalyst for selective oxidation of glycerol, Germany, , ,
Herstellungsverfahren 18
Herstellungsverfahren 19
Reaktionsbedingungen
1.1R:O2, C:Au, S:MeOH, 8 h, 140°C, 30 bar
Referenz
- Airborne Preparation of Small Gold Nanoparticles Dispersed on Mesoporous Silica for the Catalytic Oxidation of Glycerol to Dihydroxyacetone, ACS Applied Nano Materials, 2022, 5(12), 18977-18985
Herstellungsverfahren 20
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: Methanol Solvents: Water ; 30 min, pH 8 - 9, 4 °C; 3 d, rt
Referenz
- Exploratory Experiments on the Chemistry of the "Glyoxylate Scenario": Formation of Keto-Sugars from Dihydroxyfumarate, Journal of the American Chemical Society, 2012, 134(7), 3577-3589
Herstellungsverfahren 22
Herstellungsverfahren 23
Reaktionsbedingungen
1.1 Reagents: NAD Catalysts: Iron oxide (Fe3O4) , Silica , Dehydrogenase, glycerol Solvents: Water ; 60 min, pH 10, 25 °C
Referenz
- Immobilization of glycerol dehydrogenase on magnetic silica nanoparticles for conversion of glycerol to value-added 1,3-dihydroxyacetone, Biocatalysis and Biotransformation, 2011, 29(6), 278-287
Herstellungsverfahren 24
Herstellungsverfahren 25
Reaktionsbedingungen
1.1 Catalysts: Diethylene glycol diethyl ether , Triethylamine , Benzothiazolium, 3-hexadecyl-, bromide (1:1) Solvents: Dimethylformamide
Referenz
- Preparation of dihydroxyacetone by thiazolium ylide catalyzed condensation of paraformaldehyde, Germany, , ,
Dihydroxyacetone Raw materials
- D-Glucuronic Acid
- D-Fructose
- D(+)-Mannose
- Hemicellulase
- 2-Butenedioic acid, 2,3-dihydroxy-, lithium salt (1:2), (2E)-
- D(+)-Glucose
- D(+)-Xylose
- D-Galacturonic acid
- DL-Glyceraldehyde
- 2-Phenyl-1,3-dioxan-5-one
- b-Nicotinamide Adenine Dinucleotide
- Glycerol
- (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal
- D-Galactose
- 1,3-Dioxan-5-one, 2-methyl-
Dihydroxyacetone Preparation Products
- Oxalic acid (144-62-7)
- Lactate (50-21-5)
- 4-oxopentanoic acid (123-76-2)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- Dihydroxyacetone (96-26-4)
- 5-Hydroxymethylfurfural (67-47-0)
- Pyruvaldehyde (78-98-8)
- L(+)-Tartaric acid (87-69-4)
- Hydroxymalonic Acid (80-69-3)
- DL-Glyceraldehyde (56-82-6)
- Pyruvic acid (127-17-3)
- 2-hydroxyacetic acid (79-14-1)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (58-68-4)
Dihydroxyacetone Verwandte Literatur
-
William Guerin,Marion Helou,Martine Slawinski,Jean-Michel Brusson,Jean-Fran?ois Carpentier,Sophie M. Guillaume Polym. Chem. 2014 5 1229
-
Betina Tabah,Alexander Varvak,Indra Neel Pulidindi,Elizabeth Foran,Ehud Banin,Aharon Gedanken Green Chem. 2016 18 4657
-
J. Iglesias,I. Martínez-Salazar,P. Maireles-Torres,D. Martin Alonso,R. Mariscal,M. López Granados Chem. Soc. Rev. 2020 49 5704
-
A. Beltram,M. Melchionna,T. Montini,L. Nasi,P. Fornasiero,M. Prato Green Chem. 2017 19 2379
-
Lei Song,Mingyuan Zheng,Jifeng Pang,Joby Sebastian,Wentao Wang,Minjie Qu,Jian Zhao,Xinhong Wang,Tao Zhang Green Chem. 2017 19 3515
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Monosaccharide
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Kohlenhydrate und Kohlenhydrat-Conjugate Monosaccharide
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-26-4)1,3-Dihydroxyacetone

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
